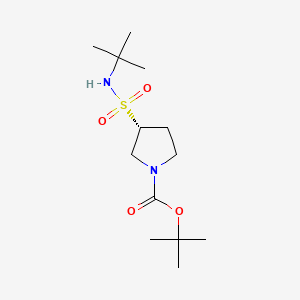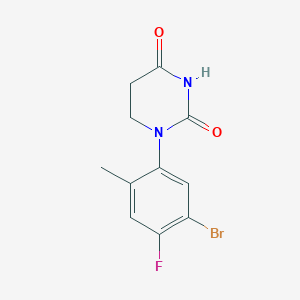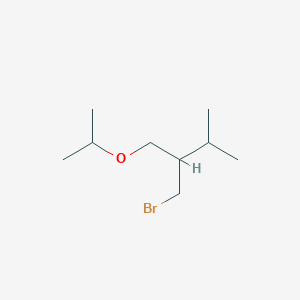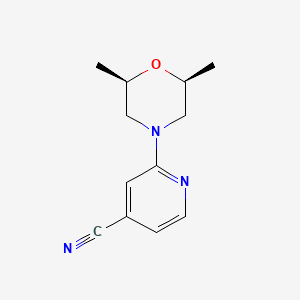
2-((2R,6S)-2,6-Dimethylmorpholino)isonicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile is a compound that has gained significant attention in scientific research and industry due to its potential implications and applications. This compound is characterized by its unique structure, which includes a morpholine ring and a pyridine ring, making it a valuable subject of study in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile typically involves the reaction of 2,6-dimethylmorpholine with pyridine-4-carbonitrile under specific conditions. One common method includes the use of Grignard reagents to facilitate the addition of the morpholine ring to the pyridine ring . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylmorpholine: A related compound with similar structural features but lacking the pyridine ring.
Pyridine-4-carbonitrile: Another related compound that includes the pyridine ring but lacks the morpholine ring.
Uniqueness
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile is unique due to its combination of a morpholine ring and a pyridine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H15N3O |
|---|---|
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridine-4-carbonitrile |
InChI |
InChI=1S/C12H15N3O/c1-9-7-15(8-10(2)16-9)12-5-11(6-13)3-4-14-12/h3-5,9-10H,7-8H2,1-2H3/t9-,10+ |
Clave InChI |
QTCPUKWQBZDGOK-AOOOYVTPSA-N |
SMILES isomérico |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC=CC(=C2)C#N |
SMILES canónico |
CC1CN(CC(O1)C)C2=NC=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


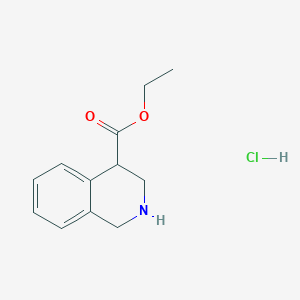
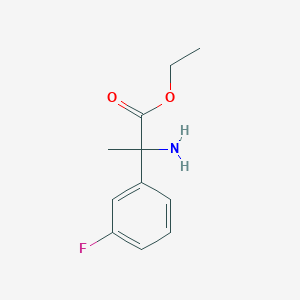


![5-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13483861.png)
![2-Methoxy-6-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13483865.png)
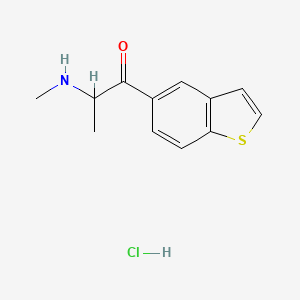
![methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate](/img/structure/B13483875.png)
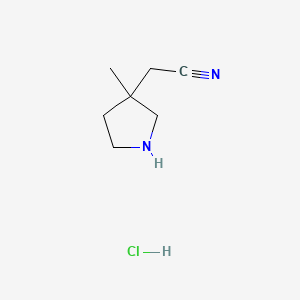
![1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13483887.png)
